2-Bromopropane

Übersicht

Beschreibung

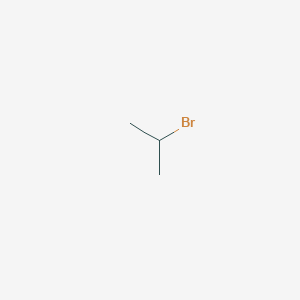

2-Bromopropane (2-BP; CAS 75-26-3), also known as isopropyl bromide, is a halogenated alkane with the chemical formula (CH₃)₂CHBr. It was introduced in the 1990s as a replacement for ozone-depleting chlorofluorocarbons (CFCs) and 1,1,1-trichloroethane in industrial cleaning and electronics manufacturing . However, its use led to severe occupational health crises, particularly in South Korea, where workers exposed to 2-BP developed hematopoietic suppression (e.g., pancytopenia) and reproductive toxicity (e.g., amenorrhea, oligospermia, and azoospermia) . Epidemiological and animal studies confirmed its role in damaging rapidly proliferating cells, such as germ and hematopoietic cells, via alkylation mechanisms .

The National Toxicology Program (NTP) classified 2-BP as having "some concern" for reproductive toxicity at high occupational exposure levels (≥1.35 ppm), with insufficient evidence for developmental effects . The Japan Society for Occupational Health (JSOH) established an occupational exposure limit (OEL) of 0.5 ppm (2.5 mg/m³) based on dose-dependent toxicity observed in humans and rodents .

Vorbereitungsmethoden

2-Bromopropane can be synthesized through several methods:

Heating Isopropanol with Hydrobromic Acid: This is a common laboratory method where isopropanol is heated with concentrated hydrobromic acid.

Reaction with Phosphorus and Bromine: Another method involves reacting isopropanol with phosphorus and bromine or phosphorus tribromide.

Industrial Production: In industrial settings, the preparation often involves large-scale reactions using similar reagents but optimized for higher yields and efficiency.

Analyse Chemischer Reaktionen

Elimination Reactions (E2 Mechanism)

When 2-bromopropane reacts with a strong base like hydroxide ions (OH⁻) in ethanol under reflux, elimination dominates , producing propene (C₃H₆) and hydrogen bromide (HBr) .

Key Features:

-

Reagents/Conditions : Concentrated NaOH/KOH in ethanol, heated under reflux (~70°C).

-

Mechanism :

-

OH⁻ abstracts a β-hydrogen from the carbon adjacent to the bromine-bearing carbon, forming a double bond (C=C) via a concerted E2 mechanism.

-

Bromine departs as Br⁻, leaving propene as the primary product.

-

-

Steric Considerations : The secondary carbon’s moderate steric hindrance allows for efficient base access to β-hydrogens.

Substitution Reactions (SN2 Mechanism)

In polar aprotic solvents with weaker bases like acetate (CH₃COO⁻), substitution becomes competitive .

Key Features:

-

Reagents/Conditions : Acetate ions (CH₃COO⁻) in solvents like dimethyl sulfoxide (DMSO).

-

Mechanism :

-

A bimolecular nucleophilic substitution (SN2) occurs, where the nucleophile attacks the electrophilic carbon bonded to bromine, leading to inversion of configuration.

-

Steric hindrance at the secondary carbon slows this pathway compared to elimination.

-

Factors Influencing Reaction Pathways

The balance between elimination and substitution depends on:

| Factor | Elimination (E2) Favored | Substitution (SN2) Favored |

|---|---|---|

| Base Strength | Strong bases (e.g., OH⁻, CH₃CH₂O⁻) | Weak bases (e.g., CH₃COO⁻) |

| Solvent | Ethanol (protic) | Polar aprotic (e.g., DMSO) |

| Temperature | High (reflux) | Moderate |

| Steric Environment | Accessible β-hydrogens | Less hindered electrophilic carbon |

Example : Ethoxide (CH₃CH₂O⁻), a stronger base than acetate, promotes elimination (E2) over substitution (SN2) due to its ability to abstract β-hydrogens efficiently .

Competing Reaction Pathways

This compound’s reactivity highlights the interplay between:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromopropane is primarily utilized as an alkylating agent in organic synthesis. It facilitates the introduction of the isopropyl functional group into various organic compounds through nucleophilic substitution reactions. This property makes it valuable in creating complex molecules used in pharmaceuticals and agrochemicals.

Key Reactions Involving this compound :

- Alkylation of Amines : It serves as a precursor for synthesizing alkylated amines, which are essential in drug development.

- Formation of Alkyl Halides : this compound can be converted into other alkyl halides through further halogenation reactions.

Pharmaceutical Industry

In the pharmaceutical sector, this compound acts as a crucial intermediate in the synthesis of various drugs. Its ability to participate in diverse chemical reactions allows for the production of active pharmaceutical ingredients (APIs).

Case Studies :

- A study demonstrated its use in synthesizing compounds that exhibit anti-inflammatory properties, showcasing its role in drug discovery processes .

- Research has indicated that this compound can be utilized to create intermediates for antibiotics and antifungal agents .

Agrochemicals

This compound is also significant in the formulation of agrochemicals, including pesticides and herbicides. It is involved in synthesizing active ingredients that help control pests and enhance crop yields.

Applications :

- As an intermediate for the insecticide fenvalerate, which is widely used in agriculture .

- In the production of herbicides that target specific weed species without harming crops.

Industrial Solvent

Due to its excellent solvency properties, this compound is employed as a solvent in various industrial applications. It effectively dissolves oils, resins, and waxes, making it suitable for cleaning and degreasing tasks.

Industries Utilizing this compound as a Solvent :

- Electronics Manufacturing : Used for cleaning electronic components.

- Aerospace and Aviation : Acts as a cleaning solvent for precision parts.

- Textiles and Adhesives : Utilized in processes requiring high solvency power .

Safety and Environmental Concerns

Despite its utility, this compound poses health risks. It is classified as a reproductive toxin and has been linked to carcinogenic effects in animal studies . Proper handling protocols are essential to mitigate exposure risks during industrial use.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Alkylation reactions, API synthesis | Versatile reagent for complex molecules |

| Pharmaceutical Industry | Drug intermediates | Essential for developing new medications |

| Agrochemicals | Production of pesticides and herbicides | Enhances agricultural productivity |

| Industrial Solvent | Cleaning electronic components | High solvency power |

Wirkmechanismus

The mechanism of action of 2-Bromopropane primarily involves its reactivity as an alkylating agent:

Elimination Mechanism: In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine.

Substitution Mechanism: In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound such as propan-2-ol.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

1-Bromopropane (1-BP)

Structural and Functional Similarities :

- 1-Bromopropane (CH₂CH₂CH₂Br) is a structural isomer of 2-BP, differing in bromine placement. Both are used as solvents, but 1-BP is more common in adhesives and aerosol sprays .

- Commercial 1-BP contains 0.1–0.2% 2-BP as an impurity .

Toxicological Differences :

- Neurotoxicity : 1-BP primarily causes neurotoxicity (e.g., gait disturbances, sensory deficits) in humans and animals, linked to glutathione depletion and oxidative stress .

- Reproductive Effects : Both 1-BP and 2-BP induce spermatogenic cell degeneration in rodents, but 2-BP has stronger epidemiological evidence for human reproductive toxicity .

- Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies both as Group 2B (possibly carcinogenic), noting shared mechanisms like DNA alkylation .

Metabolism and Kinetics :

- Partition coefficients differ significantly: 2-BP has higher solubility in blood and adipose tissue than 1-BP, influencing its accumulation in reproductive organs .

1,2-Dibromo-3-Chloropropane (DBCP)

Structural Similarity :

- DBCP (C₃H₅Br₂Cl) shares bromine substitution patterns with 2-BP. Both are alkylating agents with strong reproductive toxicity .

Toxicological Profile :

- Male Infertility : DBCP is a well-established cause of azoospermia in agricultural workers, mirroring 2-BP’s effects in electronics workers .

- Carcinogenicity: DBCP is classified as IARC Group 2A (probably carcinogenic), whereas 2-BP remains Group 2B due to less conclusive evidence .

Regulatory Status :

Bromodichloromethane (BDCM)

Mechanistic Overlap :

- BDCM (CHBrCl₂), like 2-BP, is a halogenated hydrocarbon classified as IARC Group 2B. Both induce oxidative stress and disrupt cellular proliferation .

Key Differences :

- Primary Use : BDCM is a water disinfection byproduct, unlike 2-BP’s industrial applications.

Biologische Aktivität

2-Bromopropane (2-BP) is an organic compound that has garnered attention due to its biological activity and potential health hazards, particularly in occupational settings. This article explores the biological effects of 2-BP, including its cytotoxicity, reproductive toxicity, carcinogenic potential, and effects on embryonic development.

- Chemical Formula : C₃H₇Br

- Molecular Weight : 121.99 g/mol

- Structure : this compound is a brominated alkane with a bromine atom attached to the second carbon of a propane chain.

Cytotoxic Effects

Research indicates that 2-BP induces cytotoxicity primarily through apoptosis rather than necrosis. A study using mouse embryonic stem cells demonstrated that exposure to 2-BP resulted in a dose-dependent reduction in cell viability and increased DNA fragmentation, indicative of apoptotic processes. The study found:

- Cell Viability : Decreased with increasing concentrations of 2-BP (5-10 μM).

- Apoptosis Indicators : Significant increases in DNA fragmentation were observed, confirming the apoptotic nature of cell death induced by 2-BP .

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Concentration (μM) | Cell Viability (%) | DNA Fragmentation (Absorbance Units) |

|---|---|---|

| 0 | 100 | 0 |

| 5 | ~70 | Increased |

| 10 | ~40 | Significantly increased |

Reproductive and Developmental Toxicity

Occupational exposure to 2-BP has been associated with reproductive toxicity. In a study involving workers exposed to this compound, significant correlations were found between exposure levels and reproductive health issues such as amenorrhea and oligospermia. Notably:

- Female Workers : Experienced menstrual irregularities correlated with exposure levels.

- Sperm Quality : Male workers showed reduced sperm counts and motility associated with prolonged exposure .

Case Study Overview

A notable case study involved a group of workers in a Korean electronic factory who exhibited reproductive health issues after exposure to 2-BP. The findings highlighted the need for monitoring and regulation of this compound in occupational settings .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified 2-BP as a potential human carcinogen based on animal studies demonstrating multi-organ carcinogenicity. In a two-year inhalation study on rats:

- Tumor Incidence : Significant increases in tumors were observed in various organs, including:

- Malignant Zymbal's gland tumors

- Adenocarcinomas of the mammary gland

- Skin tumors

- Mortality Rates : All rats exposed to high concentrations (600 ppm) either died or became moribund within the study period, primarily due to tumor-related causes .

Table 2: Tumor Types Induced by Inhalation Exposure to this compound

| Organ | Tumor Type |

|---|---|

| Zymbal's Gland | Malignant Tumors |

| Mammary Gland | Adenocarcinoma |

| Skin | Basal Cell Carcinoma |

| Thyroid | Follicular Cell Adenoma |

The mechanisms by which 2-BP exerts its biological effects include:

- Genotoxicity : Evidence suggests that 2-BP can induce DNA damage and impair antioxidant defenses in cells, contributing to its carcinogenic potential.

- Hormonal Disruption : Exposure has been linked to alterations in hormone levels (e.g., FSH, LH), which may further influence reproductive health and cancer risk .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for assessing the reproductive and hematopoietic toxicity of 2-bromopropane?

- Methodology : Use rodent models (e.g., rats or mice) to evaluate gonadal atrophy, bone marrow suppression, and hematological parameters. Dose-response studies should span acute (7–14 days) and subchronic (90 days) exposures, with histopathological analysis of reproductive organs and blood cell counts .

- Data Interpretation : Compare results to human epidemiological data (if available) and validate findings using in vitro assays (e.g., cell viability tests on germ cells or hematopoietic stem cells) .

Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?

- Experimental Design : Standardize reaction conditions (e.g., molar ratios of propane to HBr, temperature, catalysts) and characterize products using GC-MS or NMR. Document purity (>99%) and byproduct profiles .

- Troubleshooting : Address variability in yield by controlling moisture levels (HBr is hygroscopic) and side reactions (e.g., radical recombination in free-radical bromination) .

Q. What methods are recommended for determining the physicochemical properties of this compound (e.g., log Kow, vapor pressure)?

- Techniques : Use shake-flask or HPLC methods for log Kow (reported as 1.9 ). Measure vapor pressure via gas saturation or static methods at 25°C (reference value: ~60.6 mmHg ).

- Validation : Cross-check with computational models (e.g., EPI Suite) and ensure consistency with OECD guidelines for chemical testing .

Advanced Research Questions

Q. How does the selectivity of free-radical bromination favor this compound over 1-bromopropane, and what mechanistic insights explain this?

- Mechanistic Analysis : The high selectivity (97% this compound) arises from the stability of the secondary radical intermediate. Use kinetic studies (e.g., radical trapping) and computational chemistry (DFT calculations) to compare activation energies for primary vs. secondary radical formation .

- Contradictions : Contrast with chlorination (lower selectivity due to faster, less selective Cl• reactions) and explore solvent effects on radical stability .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?

- Data Reconciliation : Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo doses. Assess metabolic differences (e.g., cytochrome P450 activation) using liver microsomes from multiple species .

- Case Study : Address discrepancies in carcinogenicity data (IARC Group 2A vs. limited human evidence) by integrating genotoxicity assays (e.g., Ames test, Comet assay) with long-term rodent bioassays .

Q. How can researchers assess the environmental mobility and bioaccumulation potential of this compound?

- Ecotoxicity Testing : Measure soil adsorption coefficients (Kd) via batch equilibrium experiments. Use OECD 305 guideline for bioaccumulation studies in fish (e.g., log BCF <1.9 suggests low accumulation ).

- Modeling : Apply fugacity models to predict partitioning into air/water/soil and compare with monitoring data near industrial sites .

Q. What experimental frameworks are recommended for evaluating this compound’s carcinogenic risk in occupational settings?

- Risk Assessment : Combine exposure monitoring (air sampling in workplaces) with biomarker analysis (e.g., urinary bromine metabolites). Use linear no-threshold (LNT) models for low-dose extrapolation, incorporating mechanistic data (DNA adduct formation, oxidative stress markers) .

- Uncertainty Analysis : Quantify variability in metabolic activation rates and repair mechanisms across populations .

Q. Methodological Guidance

- Reproducibility : For synthesis and toxicity studies, adhere to the Beilstein Journal’s experimental reporting standards, including detailed protocols in supplementary materials .

- Data Gaps : Prioritize studies on chronic low-dose exposure effects and interspecies metabolic differences to refine risk assessments .

Eigenschaften

IUPAC Name |

2-bromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030197 | |

| Record name | 2-Bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Hawley], Colorless to slightly yellow flammable liquid. | |

| Record name | Propane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

59-60 °C, 138 °F | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

71.6 °F | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with alcohol, benzene, chloroform, ether, SLIGHTLY SOL IN ACETONE, In water, 3,180 mg/L at 20 °C | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 at 20 °C/4 °C | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.27 (Air=1) | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

216.0 [mmHg], 216 mm Hg at 25 °C (extrapolated), 31.5 kPa | |

| Record name | 2-Bromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-26-3 | |

| Record name | 2-Bromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R651XOV97Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-89.0 °C, Heat of fusion at melting point = 6.527X10+6 J/kmol, -128 °F | |

| Record name | 2-BROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/824 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.